REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][C:6]([C:7]#[N:8])=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=1.C([Sn](=O)CCCC)CCC.C[Si]([N:30]=[N+:31]=[N-:32])(C)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][C:6]([C:7]2[N:30]=[N:31][NH:32][N:8]=2)=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=1
|
Name
|
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C#N)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=[N+]=[N-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
WASH
|
Details
|
the resulting solid was washed with 250 ml of dichloromethane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1OC)C=1N=NNN1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |